molecular formula C16H16BrN3O2 B4854756 1-(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)-1H-1,2,4-triazole

1-(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)-1H-1,2,4-triazole

Cat. No. B4854756
M. Wt: 362.22 g/mol
InChI Key: KCQGBTCHVAMYBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, including those similar to the specified compound, typically involves multi-step chemical processes. Berk et al. (2001) synthesized a related compound by using a base like N-[2-(6-methoxy-2-naphthyl)propanoyloxysuccinimide, followed by reactions with N-[2-(6-methoxy-2-naphthyl)propanoyl]thiosemicarbazide and 3-[1-(6-methoxy-2-naphthyl)ethyl]-5-mercapto-1,2,4-triazole, indicating the complex nature of synthesis involving multiple reagents and steps for achieving the desired triazole structure (Berk, Aktay, Yeşilada, & Ertan, 2001).

Molecular Structure Analysis

Molecular structure analysis of triazole derivatives reveals their intricate architecture and the significance of substituents on their chemical behavior. Heng-Shan Dong and Quan (2000) described the crystal structure of a closely related triazole compound, which was elucidated through X-ray diffraction, showing the detailed spatial arrangement of atoms and the stabilizing effects of hydrogen bonding within the molecule (Dong & Quan, 2000).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including cycloadditions, substitutions, and functional group transformations, showcasing their reactive versatility. Aljaar et al. (2013) explored reactions of 1-nitroso-2-naphthols with α-functionalized ketones, leading to the formation of naphtho[1,2-d][1,3]oxazoles, illustrating the potential for diverse chemical transformations and the unexpected outcomes that can arise from such reactions (Aljaar, Malakar, Conrad, Frey, & Beifuss, 2013).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application and handling. Studies like those by Gornostaev et al. (2017) provide insights into the physical characteristics of these compounds, including their stability in various conditions and the effects of different substituents on these properties (Gornostaev et al., 2017).

Chemical Properties Analysis

The chemical properties of triazole compounds, such as reactivity towards nucleophiles or electrophiles, acidity or basicity of the triazole ring, and the ability to form complexes with metals or other molecules, are key to understanding their behavior in chemical reactions and potential applications. The work by Khalafy et al. (2015) on the synthesis and intramolecular cyclization of triazole-thiadiazinones exemplifies the exploration of chemical properties and reactivity patterns specific to triazole derivatives (Khalafy, Mohammadlou, Mahmoody, Salami, & Marjani, 2015).

properties

IUPAC Name

1-[2-[2-(1-bromonaphthalen-2-yl)oxyethoxy]ethyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c17-16-14-4-2-1-3-13(14)5-6-15(16)22-10-9-21-8-7-20-12-18-11-19-20/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQGBTCHVAMYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCCOCCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)-1H-1,2,4-triazole
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1-(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)-1H-1,2,4-triazole
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1-(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)-1H-1,2,4-triazole
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1-(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)-1H-1,2,4-triazole
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1-(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)-1H-1,2,4-triazole
Reactant of Route 6
1-(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)-1H-1,2,4-triazole

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